2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine
Description
Properties
IUPAC Name |
2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-15-7-9-4-10-6-13(11)8(2)5-14(10)12-9/h4,8H,3,5-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBRZNVGULVIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2CC(N(CC2=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor. This interaction is significant as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, further highlighting its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is achieved through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in cellular ATP levels and an increase in reactive oxygen species (ROS) production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2, which leads to cell cycle arrest at the G1 phase. This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their activity. This results in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound has been observed to exhibit a decrease in stability, leading to its degradation. This degradation is accompanied by a reduction in its biological activity, highlighting the importance of proper storage and handling. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells. At high doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Additionally, the compound has been shown to affect the degradation of aromatic hydrocarbons, highlighting its potential role in environmental bioremediation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues. The localization of this compound within cells is also affected by its interaction with intracellular binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it has been observed to accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.
Biological Activity
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine (CAS: 2097982-34-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biochemical properties, metabolic pathways, and its interactions with various biological targets.
The molecular formula of the compound is with a molecular weight of 238.33 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.33 g/mol |
| CAS Number | 2097982-34-6 |
| Purity | ≥95% |
Metabolism
The compound is primarily metabolized by liver enzymes, particularly cytochrome P450 enzymes. This metabolic pathway leads to the formation of various metabolites that may exhibit distinct biological activities. The interaction with cytochrome P450 suggests that the compound could influence drug metabolism and efficacy in pharmacological contexts.
Enzyme Interactions
Research indicates that this compound interacts with several enzymes and proteins, modulating their activities through mechanisms such as phosphorylation. It has been shown to bind to specific receptors on cell surfaces, triggering downstream signaling pathways that affect cellular responses. These interactions are largely attributed to the compound's ability to form hydrogen bonds and engage in hydrophobic interactions with target biomolecules.
Cytotoxicity Studies
Recent research on pyrazole derivatives has included cytotoxicity assays against human cancer cell lines. While specific data for this compound is sparse, similar compounds have exhibited selective cytotoxicity against cancer cells, suggesting a potential therapeutic application in oncology .
Summary of Findings
The biological activity of this compound is characterized by:
- Metabolic Pathways : Involvement of cytochrome P450 enzymes in metabolism.
- Enzyme Interaction : Modulation of kinase activity and receptor binding leading to altered cellular signaling.
- Antimicrobial Potential : Similar compounds show efficacy against M. tuberculosis and other pathogens.
- Cytotoxic Effects : Related pyrazole derivatives demonstrate selective cytotoxicity in cancer cell lines.
Scientific Research Applications
Modulation of Enzymatic Activity
One of the primary applications of this compound is its ability to modulate the activity of enzymes involved in metabolic processes. For instance, derivatives of pyrazolo compounds have been shown to affect the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a critical role in the regulation of glucocorticoids and is implicated in metabolic syndrome and related disorders. The modulation of this enzyme can help in treating conditions such as obesity, hypertension, and type 2 diabetes .
Negative Allosteric Modulation
Another significant application is its role as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluR2). These receptors are involved in various neurological functions and disorders. The ability to regulate mGluR2 through compounds like 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine can provide therapeutic avenues for treating conditions such as anxiety, depression, and schizophrenia .
Inhibition of Demethylases
The compound has also been investigated for its potential to inhibit lysine-specific demethylase 5A (KDM5A), an enzyme associated with cancer progression. Inhibitors targeting KDM5A may help in cancer therapy by altering gene expression profiles that are crucial for tumor growth and survival .
Case Study 1: Metabolic Syndrome Treatment
In a study focusing on metabolic syndrome, researchers explored various pyrazolo derivatives for their effects on glucose metabolism and lipid profiles. The results indicated that compounds similar to this compound could significantly improve insulin sensitivity and reduce triglyceride levels in animal models .
Case Study 2: Neurological Disorders
Research on mGluR2 modulation has shown that negative allosteric modulators can effectively reduce excitatory neurotransmission in models of anxiety. A specific derivative demonstrated a reduction in anxiety-like behaviors in rodents when administered at optimized doses .
Case Study 3: Cancer Therapeutics
Inhibition studies involving KDM5A showed that compounds derived from pyrazolo structures could effectively reduce KDM5A activity, leading to decreased proliferation of cancer cell lines. This suggests a promising role for these compounds in developing targeted cancer therapies .
Summary Table of Applications
| Application Area | Mechanism | Potential Disorders Treated |
|---|---|---|
| Enzymatic Modulation | Modulates 11β-HSD1 activity | Metabolic syndrome, type 2 diabetes |
| Negative Allosteric Modulation | Targets mGluR2 receptors | Anxiety, depression, schizophrenia |
| Demethylase Inhibition | Inhibits KDM5A activity | Various cancers |
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[1,5-a]pyrazine core : Provides rigidity and planar geometry for target binding.
- Ethoxymethyl group (position 2) : Enhances hydrophilicity compared to alkyl or aryl substituents.
- 6-Methyl group : Improves metabolic stability by steric hindrance.
- 5-Amine group : Participates in hydrogen bonding with biological targets.
The pyrazolo[1,5-a]pyrazine scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects on Solubility :
- The ethoxymethyl group in the target compound improves aqueous solubility compared to tert-butyl or bromo substituents, which are highly lipophilic .
- Hydroxymethyl derivatives (e.g., CAS 2091216-95-2) exhibit even higher polarity but may require protection during synthesis .
Metabolic Stability :
- Methyl groups at position 6 (common in all compounds listed) reduce oxidative metabolism, enhancing half-life .
- Chloroacetyl or bromo groups (e.g., CAS 2091216-95-2, ) introduce reactive sites but may increase toxicity risks.
Biological Activity: Pyrimidine-diamine derivatives (e.g., compound in ) show promise in targeting kinases due to their ability to form multiple hydrogen bonds .
Synthetic Utility :
Preparation Methods
Cyclization via Azide Rearrangement and Boc Protection (Based on CN113698406A)
A patented method for preparing related pyrazolo fused amines involves:
- Step 1: Reaction of a precursor compound (compound 1) with diphenylphosphoryl azide in the presence of an organic base. This induces a Curtius rearrangement to form a 3-isocyanate intermediate of 6-methylpyrazolo[1,5-a]pyrimidine.
- Step 2: The 3-isocyanate intermediate reacts with tert-butanol at 0°C to 130°C to generate a Boc-protected amino intermediate (compound 2).
- Step 3: Acid-catalyzed hydrolysis removes the Boc protecting group at 25°C to 80°C, yielding the free 6-methylpyrazolo[1,5-a]pyrimidine-3-amine.
This method is notable for:
- Use of readily available and inexpensive starting materials.
- Mild reaction conditions.
- High yields and ease of operation.
While this patent specifically addresses 6-methylpyrazolo[1,5-a]pyrimidine-3-amine, the methodology is adaptable for preparing the closely related 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine by modifying the substituents accordingly.
Multi-Step Pyrazole Derivative Synthesis with Amide Coupling (Based on Research Literature)
A detailed synthetic approach for pyrazole-fused heterocycles involves:
- Claisen Condensation: Starting from substituted acetophenones, Claisen condensation with diethyl oxalate in the presence of lithium diisopropylamide (LDA) forms ethyl 2,4-dioxo-4-arylbutanoates.
- Hydrazine Treatment: These intermediates react with hydrazine hydrate under acidic conditions to yield ethyl 5-aryl-1H-pyrazole-3-carboxylates.
- Hydrolysis and Functionalization: Subsequent hydrolysis affords 5-aryl-1H-pyrazole-3-carboxylic acids, which undergo amide coupling with amines such as 3-(methylsulfonyl)prop-2-en-1-amine or ethoxymethyl-substituted amines.
- Protecting Group Strategies: Use of tetrahydropyranyl (THP) or Boc protecting groups allows selective functional group manipulation and deprotection at later stages.
This methodology allows the introduction of ethoxymethyl groups and methyl substituents via tailored amide coupling and alkylation steps, facilitating the synthesis of derivatives like this compound.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Using Curtius Rearrangement (Patent CN113698406A) | Multi-Step Pyrazole Derivative Synthesis (Literature) |
|---|---|---|
| Starting Materials | Compound 1, diphenylphosphoryl azide, tert-butanol | Substituted acetophenones, diethyl oxalate, hydrazine |
| Key Reaction Types | Curtius rearrangement, Boc protection/deprotection | Claisen condensation, hydrazine cyclization, amide coupling |
| Reaction Conditions | 0°C–130°C (alkoxycarbonylation), 25°C–80°C (deprotection) | LDA-mediated condensation, acidic hydrazine treatment, mild amide coupling |
| Functional Group Manipulation | Boc protection for amine stability | THP/Boc protection for selective deprotection |
| Yield and Purity | High yields, mild conditions | Moderate to high yields, multi-step complexity |
| Scalability | Suitable for industrial scale | More suited for research scale synthesis |
Research Findings and Notes
- The Curtius rearrangement approach provides a straightforward route to the pyrazolo amine core with high efficiency and mild conditions, making it industrially attractive.
- The multi-step pyrazole derivative synthesis allows for greater structural diversity and functional group tolerance, facilitating the preparation of analogs with ethoxymethyl and methyl groups.
- Protecting group strategies (Boc, THP) are critical in both methods to control reactivity and improve yields.
- Alkylation or amide coupling steps are key for introducing the ethoxymethyl substituent at the 2-position.
- Reaction monitoring by LCMS and other analytical techniques ensures purity and structural confirmation during synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, describes a protocol using silylformamidine in benzene, followed by crystallization from hexane. Optimization involves adjusting reaction time (e.g., 5–6 hours), temperature (reflux conditions), and stoichiometric ratios of intermediates (e.g., 1:1.2 molar ratio of starting materials). Yield improvements (up to 70%) are achieved by controlling solvent polarity and using catalysts like meglumine in multicomponent reactions .
| Reaction Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields at reflux |
| Solvent | Benzene/EtOH | Polar solvents enhance cyclization |
| Catalyst | Meglumine | 10 mol% increases efficiency by 15–20% |
Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?
- Methodological Answer : ¹H/¹³C NMR and IR spectroscopy are standard. and highlight challenges in resolving overlapping signals from the ethoxymethyl and dihydropyrazine moieties. For example, the methyl group at position 6 may show upfield shifts (δ 1.2–1.5 ppm) in ¹H NMR, while the ethoxymethyl protons appear as a triplet (δ 3.4–3.7 ppm). Discrepancies between calculated and observed values for elemental analysis (e.g., C: 62.77% vs. 62.5%) require cross-validation via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity assessments of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Conflicting results (e.g., in cytotoxicity assays) may arise from impurities or stereochemical variations. recommends:
- Replication : Repeat assays with rigorously purified batches (HPLC ≥98% purity).
- Dose-Response Curves : Test across 3–5 log concentrations to identify IC₅₀ trends.
- Mechanistic Studies : Use molecular docking to validate binding to targets like tubulin or carbonic anhydrase .
Q. How can computational models predict the environmental fate of this compound, and what experimental validation is required?
- Methodological Answer : Tools like EPI Suite estimate biodegradation half-lives and bioaccumulation potential. emphasizes experimental validation via:
- Hydrolysis Studies : Monitor stability at pH 4–9 (25–50°C) over 30 days.
- Soil Sorption Tests : Use batch equilibrium methods with OECD guidelines.
- Ecotoxicity Assays : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Scale-up issues include exothermic reactions and byproduct formation. suggests:
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediates.
- Solvent Selection : Replace benzene with ethanol-water mixtures (1:1) for safer, greener processes.
- Workflow Optimization : Pilot-scale reactors with controlled stirring (500–1000 rpm) reduce aggregation .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for diastereomers of this compound?
- Methodological Answer : Diastereomers (e.g., from chiral centers at position 6) may show split signals in ¹³C NMR. recommends:
- 2D NMR : Use HSQC and NOESY to assign stereochemistry.
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves ambiguous configurations.
- Dynamic NMR : Variable-temperature experiments (e.g., −40°C to 60°C) detect conformational exchange .
Safety and Handling Protocols
Q. What safety protocols are critical when handling this compound in vitro?
- Ventilation : Use fume hoods with ≥100 ft/min face velocity.
- PPE : Nitrile gloves (≥8 mil thickness) and safety goggles.
- Waste Management : Segregate aqueous/organic waste for incineration (≥1200°C) to prevent environmental release .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH and temperature?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
